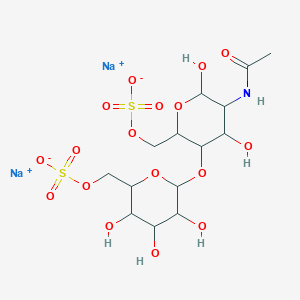
N-Acetyllactosamine 6,6'-Disulfate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyllactosamine 6,6’-Disulfate Disodium Salt is a sulfated derivative of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt typically involves the sulfation of N-Acetyllactosamine. The process begins with the preparation of N-Acetyllactosamine, which is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure selective sulfation at the 6 and 6’ positions of the disaccharide .
Industrial Production Methods
Industrial production of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt involves large-scale sulfation processes, often utilizing automated reactors to maintain precise control over reaction conditions. The product is then purified through a series of chromatographic techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetyllactosamine 6,6’-Disulfate Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Acetyllactosamine 6,6’-Disulfate Disodium Salt has a wide range of applications in scientific research:
Glycobiology: It is used as a substrate for studying glycosylation processes and the activity of glycosyltransferases.
Cancer Research: This compound is utilized in the investigation of cancer cell surface glycosylation patterns and their role in tumor progression and metastasis.
Immunology: It serves as a tool for studying the interactions between glycans and immune receptors.
Drug Development: N-Acetyllactosamine 6,6’-Disulfate Disodium Salt is explored for its potential as a therapeutic agent or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt involves its interaction with specific glycan-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various cellular processes, including cell adhesion, signaling, and immune responses. The sulfate groups enhance the binding affinity and specificity of the compound for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Acetyllactosamine: The non-sulfated parent compound, which lacks the enhanced binding properties conferred by the sulfate groups.
Lactose 6’-Sulfate: A similar disaccharide with a single sulfate group, which has different binding characteristics and biological activities.
Chondroitin Sulfate: A sulfated glycosaminoglycan with distinct structural and functional properties compared to N-Acetyllactosamine 6,6’-Disulfate Disodium Salt.
Uniqueness
N-Acetyllactosamine 6,6’-Disulfate Disodium Salt is unique due to its dual sulfation, which significantly enhances its binding affinity and specificity for glycan-binding proteins. This makes it a valuable tool in glycobiology and related research fields .
Properties
Molecular Formula |
C14H23NNa2O17S2 |
|---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
disodium;[6-[5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H25NO17S2.2Na/c1-4(16)15-7-9(18)12(6(30-13(7)21)3-29-34(25,26)27)32-14-11(20)10(19)8(17)5(31-14)2-28-33(22,23)24;;/h5-14,17-21H,2-3H2,1H3,(H,15,16)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
WNRBKGCBRFNJMG-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)





![1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15093239.png)

![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)
![tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B15093264.png)

![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)

![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)
